4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
Preparation Methods
The synthesis of 4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as protein receptors and enzymes. This interaction can lead to the inhibition of specific pathways involved in disease progression, particularly in cancer .
Comparison with Similar Compounds
Similar compounds include:
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: Shares a similar benzyl group but differs in the aldehyde functional group.
3-Chloro-4-(4-fluorobenzyloxy)phenylboronic acid: Contains a boronic acid group, making it useful in different chemical reactions.
Riociguat: A compound with a pyrazolo[3,4-b]pyridin-6-one scaffold, used in medicinal applications.
The uniqueness of 4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C20H18FN3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H18FN3O3/c1-26-17-4-2-3-14(15-9-18(25)23-20-16(15)10-22-24-20)19(17)27-11-12-5-7-13(21)8-6-12/h2-8,10,15H,9,11H2,1H3,(H2,22,23,24,25) |
InChI Key |
UYHRVWVBQVZNKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C3CC(=O)NC4=C3C=NN4 |
Origin of Product |
United States |
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